molecular formula C12H16Br2 B14610369 Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- CAS No. 60070-04-4

Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)-

Katalognummer: B14610369
CAS-Nummer: 60070-04-4
Molekulargewicht: 320.06 g/mol
InChI-Schlüssel: XXTDGNOOMZUYSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- is an organic compound characterized by the presence of two bromomethyl groups and a tert-butyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- typically involves the bromination of a precursor compound. One common method is the bromination of 1,2-bis(methyl)-4-(1,1-dimethylethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromomethyl groups can yield the corresponding methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 1,2-dimethyl-4-(1,1-dimethylethyl)benzene.

Wissenschaftliche Forschungsanwendungen

Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are particularly reactive, allowing for various substitution and addition reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene, 1,2-dimethyl-4-(1,1-dimethylethyl)-: Lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.

    Benzene, 1,2-bis(chloromethyl)-4-(1,1-dimethylethyl)-: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and reaction conditions.

    Benzene, 1,2-bis(hydroxymethyl)-4-(1,1-dimethylethyl)-: Contains hydroxyl groups, making it more suitable for oxidation reactions.

Uniqueness

Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- is unique due to the presence of bromomethyl groups, which are highly reactive and versatile in synthetic chemistry. This makes it a valuable intermediate for the synthesis of a wide range of organic compounds.

Eigenschaften

CAS-Nummer

60070-04-4

Molekularformel

C12H16Br2

Molekulargewicht

320.06 g/mol

IUPAC-Name

1,2-bis(bromomethyl)-4-tert-butylbenzene

InChI

InChI=1S/C12H16Br2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6H,7-8H2,1-3H3

InChI-Schlüssel

XXTDGNOOMZUYSC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C(C=C1)CBr)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.